molecular formula C15H16FN3O2 B2593548 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034587-86-3

2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No. B2593548
M. Wt: 289.31
InChI Key: QOXRLPBLOOUMSI-UHFFFAOYSA-N
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Description

This compound is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine . The pyrazole core is an important class of nitrogen-containing heterocycles and is a structural element of natural products and pharmaceutically active compounds . This compound has found use as a scaffold in drug research .


Synthesis Analysis

The synthesis of this compound involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .


Molecular Structure Analysis

The molecular formula of this compound is C16H18FN3O2. It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition . The pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives is a key step in the synthesis .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Compounds structurally related to the query have been utilized in the synthesis of coordination complexes, which are of interest due to their supramolecular architectures and potential antioxidant activities. For instance, pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes were studied for their structural properties and antioxidant activities, suggesting potential applications in materials science and medicinal chemistry for compounds with similar functionalities (Chkirate et al., 2019).

Antipsychotic Potential

Derivatives of pyrazol-acetamides have shown antipsychotic-like profiles in behavioral animal tests. These compounds, distinct from traditional antipsychotic agents, do not interact with dopamine receptors, indicating a novel mechanism of action. Such findings suggest potential therapeutic applications for related compounds in the treatment of psychiatric disorders, providing a new avenue for the development of antipsychotic medications with fewer side effects (Wise et al., 1987).

Anti-inflammatory and Antimicrobial Activities

Compounds with a similar structural framework have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These studies have led to the identification of several derivatives with significant activity, suggesting the utility of such compounds in developing new anti-inflammatory and antimicrobial agents. This highlights the importance of these structural motifs in medicinal chemistry research for the discovery of new therapeutic agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-13-3-1-2-4-14(13)21-10-15(20)18-11-6-8-19-12(9-11)5-7-17-19/h1-5,7,11H,6,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXRLPBLOOUMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

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